molecular formula C16H22O8S B15200865 6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose

6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose

Cat. No.: B15200865
M. Wt: 374.4 g/mol
InChI Key: BPANMSDDTZZEDD-FQLMCAECSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose typically involves the protection of the hydroxyl groups of sorbofuranose followed by tosylation. The process can be summarized as follows:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose involves its ability to undergo various chemical transformations. The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The isopropylidene group provides protection to the hydroxyl groups, allowing selective reactions at other positions. These properties make the compound a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    6-O-Tosyl-2,3-O-isopropylidene-D-glucopyranose: Similar in structure but derived from glucose instead of sorbose.

    6-O-Tosyl-2,3-O-isopropylidene-D-mannopyranose: Another similar compound derived from mannose.

Uniqueness

6-O-Tosyl-2,3-O-isopropylidene-a-L-sorbofuranose is unique due to its specific configuration and the presence of both tosyl and isopropylidene groups. This combination of functional groups provides distinct reactivity and makes it a valuable compound for various synthetic applications .

Properties

Molecular Formula

C16H22O8S

Molecular Weight

374.4 g/mol

IUPAC Name

[(3aS,5S,6R,6aS)-6-hydroxy-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C16H22O8S/c1-10-4-6-11(7-5-10)25(19,20)21-8-12-13(18)14-16(9-17,22-12)24-15(2,3)23-14/h4-7,12-14,17-18H,8-9H2,1-3H3/t12-,13+,14-,16-/m0/s1

InChI Key

BPANMSDDTZZEDD-FQLMCAECSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@H]([C@H]3[C@@](O2)(OC(O3)(C)C)CO)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)CO)O

Origin of Product

United States

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